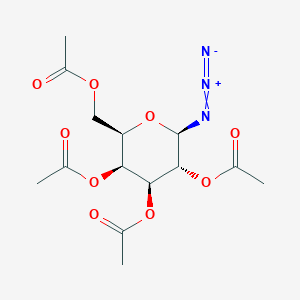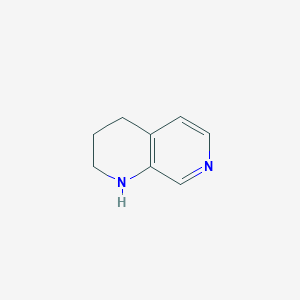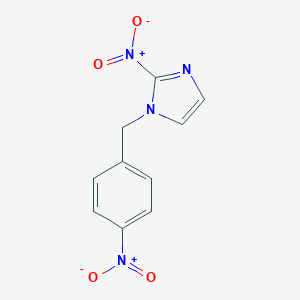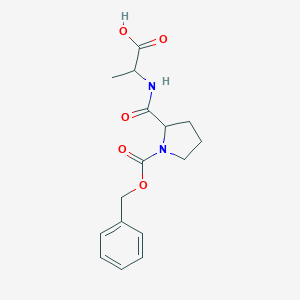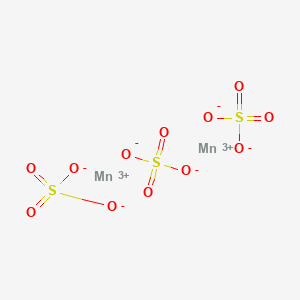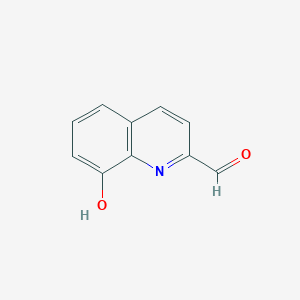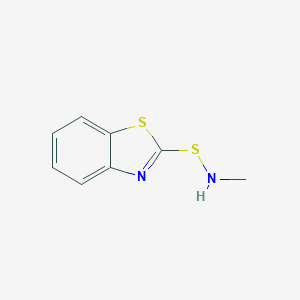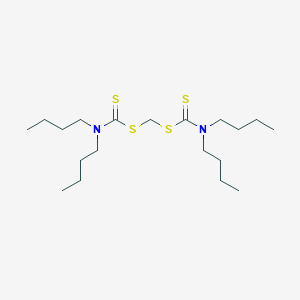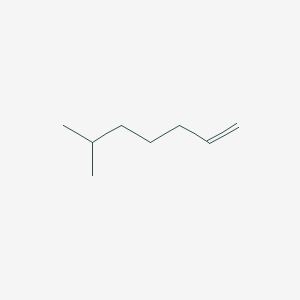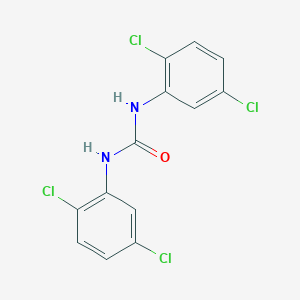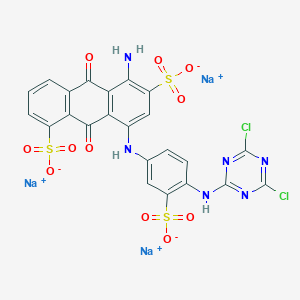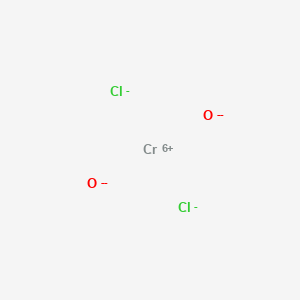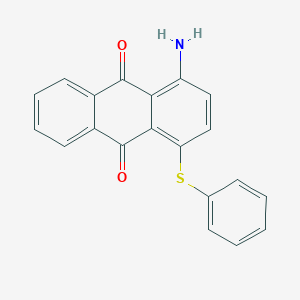
9,10-Anthracenedione, 1-amino-4-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-amino-4-(phenylthio)- is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the synthesis of various organic molecules and has shown potential in various biological applications.
Mechanism Of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-(phenylthio)- is not fully understood. However, it is believed to act as an electron acceptor and a radical scavenger. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes.
Biochemical And Physiological Effects
Studies have shown that 9,10-Anthracenedione, 1-amino-4-(phenylthio)- has various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cancer cell growth.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 9,10-Anthracenedione, 1-amino-4-(phenylthio)- in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various organic molecules, making it a valuable tool in organic chemistry research. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound, as it can be harmful if ingested or inhaled.
Future Directions
There are several future directions for research involving 9,10-Anthracenedione, 1-amino-4-(phenylthio)-. One potential area of research is the development of new drugs based on this compound. It has shown promise in the treatment of cancer, and further research could lead to the development of more effective treatments. Another area of research is the study of the mechanism of action of this compound. Understanding how it works at a molecular level could lead to the development of more targeted therapies. Finally, research could focus on the synthesis of new organic molecules using 9,10-Anthracenedione, 1-amino-4-(phenylthio)- as a building block. This could lead to the development of new materials with unique properties and applications.
Conclusion:
In conclusion, 9,10-Anthracenedione, 1-amino-4-(phenylthio)- is a valuable compound in scientific research. Its versatility and potential in the development of new drugs make it an important tool in organic chemistry and biomedical research. While there are limitations to its use, the potential benefits make it an area of continued research and development.
Synthesis Methods
The synthesis of 9,10-Anthracenedione, 1-amino-4-(phenylthio)- involves the reaction of 9,10-anthraquinone with thiophenol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the final product. This synthesis method is widely used in laboratories and has been optimized for maximum yield and purity.
Scientific Research Applications
9,10-Anthracenedione, 1-amino-4-(phenylthio)- has been extensively studied for its potential in various scientific research applications. This compound has shown promise in the development of new drugs, as well as in the study of biological processes. It has been used as a building block in the synthesis of various organic molecules, including quinones, anthraquinones, and dyes.
properties
CAS RN |
13483-52-8 |
|---|---|
Product Name |
9,10-Anthracenedione, 1-amino-4-(phenylthio)- |
Molecular Formula |
C20H13NO2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-amino-4-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO2S/c21-15-10-11-16(24-12-6-2-1-3-7-12)18-17(15)19(22)13-8-4-5-9-14(13)20(18)23/h1-11H,21H2 |
InChI Key |
LTOKWJHRFGVTLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Other CAS RN |
13483-52-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



